Antho-rwamide I
Overview
Description
Antho-rwamide I is an anthozoan neuropeptide . It is one of the second and third anthozoan neuropeptides to be identified . It is known to induce slow contractions of several endodermal muscles in four species of sea anemone .
Molecular Structure Analysis
The molecular formula of Antho-rwamide I is C31H46N10O7 . Its exact mass is 670.36 and its molecular weight is 670.770 . The sequence of Antho-rwamide I is Glu-Ser-Leu-Arg-Trp-NH2 .Chemical Reactions Analysis
Antho-rwamide I is known to induce slow contractions of several endodermal muscles in four species of sea anemone . It does not affect any known conducting system but does excite intact slow muscle and single muscle cells isolated from the sphincter muscle .Physical And Chemical Properties Analysis
Antho-rwamide I is a lyophilized solid packaged under an inert gas and supplied as a trifluoroacetate salt . Its storage temperature is -15°C .Scientific Research Applications
Neuropeptide Function in Sea Anemones
Antho-RWamide I, along with Antho-RWamide II, plays a significant role in modulating muscle activities in sea anemones. These peptides induce slow contractions in several endodermal muscles across different species of sea anemones. In specific species, these peptides act as neurotransmitters at neuromuscular synapses, directly influencing muscle activities. For instance, in "Calliactis parasitica," these peptides have been observed to cause contractions at very low concentration thresholds, indicating a potent effect on muscle function (McFarlane, Anderson, & Grimmelikhuijzen, 1991).
Modulation of Calcium Current in Muscle Cells
Antho-RWamide I has been found to increase inward calcium current in myoepithelial cells of sea anemones, suggesting its role in muscle contraction. This action is further supported by the observation that certain inhibitors, like Cd2+, can reduce these contractions and inward currents, indicating a direct or indirect influence of Antho-RWamide I on calcium channels in muscle membranes (Cho & McFarlane, 1996).
Neurotransmitter Role and Ultrastructural Localization
Further research has shown that Antho-RWamides I and II localize in neurons associated with muscle cells in sea anemones, particularly in the oral sphincter muscle and gastrodermis. This suggests their role as neurotransmitters at coelenterate neuromuscular synapses. The ultrastructural study provides evidence of Antho-RWamide's involvement in neuronal pathways, specifically influencing the sphincter muscle fibers through direct innervation (Westfall, Sayyar, Elliott, & Grimmelikhuijzen, 1995).
Inhibition of Spontaneous Tentacle Contractions
Antho-RWamides, including Antho-RWamide I, have been identified as inhibitors of spontaneous contractions in isolated tentacles of sea anemones. This finding suggests their potential role as inhibitory transmitters, further supporting their multifaceted role in the neuromuscular coordination of sea anemones (McFarlane & Grimmelikhuijzen, 1991).
properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46N10O7/c1-16(2)12-23(40-30(48)24(15-42)41-28(46)21-9-10-25(43)37-21)29(47)38-20(8-5-11-35-31(33)34)27(45)39-22(26(32)44)13-17-14-36-19-7-4-3-6-18(17)19/h3-4,6-7,14,16,20-24,36,42H,5,8-13,15H2,1-2H3,(H2,32,44)(H,37,43)(H,38,47)(H,39,45)(H,40,48)(H,41,46)(H4,33,34,35)/t20-,21-,22-,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XORALSSAZDWAKT-LSBAASHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CO)NC(=O)C3CCC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@@H]3CCC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46N10O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00921266 | |
Record name | N-[1-({1-[(5-Carbamimidamido-1-hydroxy-1-{[1-hydroxy-1-imino-3-(1H-indol-3-yl)propan-2-yl]imino}pentan-2-yl)imino]-1-hydroxy-4-methylpentan-2-yl}imino)-1,3-dihydroxypropan-2-yl]-5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00921266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
670.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Antho-rwamide I | |
CAS RN |
114056-25-6 | |
Record name | Antho-rwamide I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114056256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[1-({1-[(5-Carbamimidamido-1-hydroxy-1-{[1-hydroxy-1-imino-3-(1H-indol-3-yl)propan-2-yl]imino}pentan-2-yl)imino]-1-hydroxy-4-methylpentan-2-yl}imino)-1,3-dihydroxypropan-2-yl]-5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00921266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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